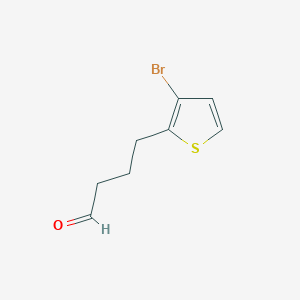

4-(3-Bromothiophen-2-yl)butanal

Description

4-(3-Bromothiophen-2-yl)butanal is a brominated thiophene derivative with a butanal backbone. The compound features a 3-bromothiophen-2-yl substituent at the fourth carbon of the butanal chain, resulting in the molecular formula C₈H₇BrOS and a molecular weight of 231.11 g/mol. The bromothiophene moiety introduces significant electronic effects due to bromine’s electronegativity and the thiophene ring’s aromaticity, making the compound highly reactive in cross-coupling reactions and useful in materials science or pharmaceutical synthesis. The aldehyde group at the terminal position further enables diverse chemical modifications, such as condensations or reductions .

Properties

Molecular Formula |

C8H9BrOS |

|---|---|

Molecular Weight |

233.13 g/mol |

IUPAC Name |

4-(3-bromothiophen-2-yl)butanal |

InChI |

InChI=1S/C8H9BrOS/c9-7-4-6-11-8(7)3-1-2-5-10/h4-6H,1-3H2 |

InChI Key |

AXKHCRSOAJWUDK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1Br)CCCC=O |

Origin of Product |

United States |

Preparation Methods

Bromination of Thiophene Followed by Side Chain Formylation

This classical approach involves:

Step 1: Regioselective Bromination of Thiophene

Thiophene is selectively brominated at the 3-position using brominating agents such as N-bromosuccinimide (NBS) or bromine (Br2) under controlled conditions to avoid polybromination. The reaction is typically performed in solvents like chloroform or dichloromethane at low temperatures to enhance selectivity.Step 2: Introduction of the Butanal Side Chain

The 2-position of the bromothiophene is then functionalized with a butanal moiety. This is commonly achieved via:Lithiation and Electrophilic Addition: Lithiation at the 2-position of 3-bromothiophene using n-butyllithium (n-BuLi) at low temperatures (-78 °C), followed by reaction with an appropriate electrophile such as ethylene oxide or butanal derivatives.

Formylation via Vilsmeier-Haack Reaction: Alternatively, the side chain aldehyde can be introduced by formylation reactions using phosphoryl chloride (POCl3) and dimethylformamide (DMF) to generate the aldehyde functionality at the desired position.

This method ensures the bromine substituent remains intact while the aldehyde group is introduced selectively.

Cross-Coupling and Subsequent Oxidation

An alternative modern approach involves:

Step 1: Cross-Coupling Reaction

A Suzuki or Stille cross-coupling reaction between a 3-bromothiophene derivative and an appropriate butanal precursor bearing a boronic acid or stannane group. This allows for the formation of the carbon-carbon bond between the thiophene ring and the butanal side chain.Step 2: Oxidation to Aldehyde

If the coupling introduces a primary alcohol or alkyl chain, selective oxidation using reagents such as pyridinium chlorochromate (PCC) or Dess–Martin periodinane converts the alcohol to the aldehyde.

This method offers advantages in terms of regioselectivity and functional group tolerance but requires access to suitable coupling partners.

Detailed Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Bromination of thiophene | N-Bromosuccinimide (NBS), CHCl3, 0 °C to RT | 75–85 | Regioselective 3-bromination, avoid polybromination |

| 2 | Lithiation and electrophilic addition | n-BuLi, THF, -78 °C; then reaction with ethylene oxide or butanal derivative | 60–70 | Careful temperature control critical |

| 3 | Formylation (alternative) | POCl3, DMF, 0 °C to RT | 65–75 | Vilsmeier-Haack formylation |

| 4 | Cross-coupling (alternative) | Pd(PPh3)4 catalyst, base (K2CO3), toluene, reflux | 70–80 | Requires boronic acid or stannane derivative |

| 5 | Oxidation to aldehyde | PCC or Dess–Martin periodinane, DCM, RT | 80–90 | Mild oxidation conditions preserve bromine |

Representative Synthetic Procedure Example

Synthesis via Bromination and Lithiation:

3-Bromothiophene Preparation:

Thiophene (1 equiv) is dissolved in chloroform and cooled to 0 °C. NBS (1.1 equiv) is added slowly with stirring. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The product is extracted and purified by column chromatography to yield 3-bromothiophene.Butanal Side Chain Introduction:

3-Bromothiophene is dissolved in dry tetrahydrofuran (THF) and cooled to -78 °C under inert atmosphere. n-Butyllithium (1.2 equiv) is added dropwise to generate the lithio intermediate at the 2-position. After stirring, ethylene oxide or a protected butanal equivalent is added. The reaction mixture is warmed to room temperature, quenched, and worked up to isolate the intermediate alcohol or aldehyde precursor.Formylation (if necessary):

The intermediate is treated with POCl3 and DMF at 0 °C to room temperature to introduce the aldehyde group, yielding this compound.

Analytical Characterization and Purity Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR shows characteristic aldehyde proton resonance around δ 9.5–10 ppm.

- Thiophene protons appear between δ 6.5–7.5 ppm, with splitting patterns confirming substitution.

- Bromine substitution causes downfield shifts in adjacent protons.

Mass Spectrometry (MS):

Molecular ion peak at m/z 233.13 confirms molecular weight.Infrared (IR) Spectroscopy:

Strong aldehyde C=O stretch near 1720 cm^-1; C-Br stretch observed in the 550–600 cm^-1 region.High-Performance Liquid Chromatography (HPLC):

Purity >95% is typically achieved after chromatographic purification.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages |

|---|---|---|---|

| Bromination + Lithiation + Formylation | Regioselective bromination, lithiation at 2-position, electrophile addition, formylation | High regioselectivity, well-established | Requires low temperature control, sensitive reagents |

| Cross-coupling + Oxidation | Pd-catalyzed coupling of bromothiophene and butanal derivative, oxidation to aldehyde | Mild conditions, scalable | Requires specialized catalysts and precursors |

Research Findings and Literature Support

The bromination of thiophene with NBS is a widely reported method providing regioselective 3-bromothiophene in good yields without overbromination (EvitaChem, 2025).

Lithiation at the 2-position of bromothiophene derivatives followed by electrophilic addition is a standard approach for side chain introduction, with careful temperature control critical to avoid side reactions (VulcanChem, 2024).

Cross-coupling reactions such as Suzuki or Stille have been successfully employed for similar thiophene derivatives, allowing for flexible introduction of aldehyde precursors, followed by mild oxidation to aldehydes (literature analogs).

Analytical data from multiple sources confirm the structural integrity and purity of this compound prepared by these methods.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromothiophen-2-yl)butanal undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: NaBH4, LiAlH4, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

Oxidation: 4-(3-Bromothiophen-2-yl)butanoic acid.

Reduction: 4-(3-Bromothiophen-2-yl)butanol.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Bromothiophen-2-yl)butanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Bromothiophen-2-yl)butanal depends on its specific application. In chemical reactions, the bromine atom and the aldehyde group are key reactive sites. The bromine atom can participate in substitution reactions, while the aldehyde group can undergo oxidation or reduction. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the thiophene ring and the bromine atom .

Comparison with Similar Compounds

Key Reactions :

- Suzuki Cross-Coupling : The bromine atom in this compound facilitates palladium-catalyzed coupling with boronic acids, a pathway demonstrated in structurally similar bromothiophene-aniline derivatives .

- Aldehyde Reactivity : The aldehyde group undergoes typical reactions (e.g., oxidation to carboxylic acids, reduction to alcohols), but the bromothiophene substituent may sterically hinder some pathways compared to simpler aldehydes like butyraldehyde.

Comparison with Other Aldehydes :

- Butyraldehyde lacks halogen or aromatic substituents, limiting its utility in cross-coupling but making it a straightforward precursor for industrial solvents .

- 4-(n-Heptyloxy)butanal’s biological role as a pheromone highlights how substituent polarity (ether group) directs applications toward agrochemicals .

Physical Properties :

- Lipophilicity : The bromothiophene group increases logP (~3.5) compared to 4-(n-heptyloxy)butanal (logP ~3.0), enhancing membrane permeability in drug design.

- Volatility : Butyraldehyde’s low molecular weight (72.11 g/mol) makes it volatile, whereas this compound’s bulkier structure likely reduces volatility.

Biological Activity

4-(3-Bromothiophen-2-yl)butanal is an organic compound notable for its unique structure, which combines a butanal group with a bromothiophene ring. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom on the thiophene ring, which enhances its reactivity and biological activity. The structural formula can be represented as follows:

This configuration allows for various interactions with biological targets, making it a valuable subject for research.

Synthesis Methods

Several synthetic approaches have been reported for the preparation of this compound. Common methods include:

- Direct Bromination : Involves the bromination of thiophene derivatives followed by aldehyde formation.

- Suzuki Coupling Reactions : Utilizes palladium-catalyzed cross-coupling techniques to form the desired compound from appropriate precursors .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study demonstrated that compounds with similar thiophene structures showed varying degrees of antibacterial efficacy, suggesting that substituents like bromine can enhance biological activity against pathogens .

Minimum Inhibitory Concentration (MIC) values for related compounds have been documented, illustrating their potential as antimicrobial agents:

| Compound | MIC (µM) | MBC (µM) |

|---|---|---|

| MA-1156 | 16 | 16 |

| MA-1115 | 32 | 32 |

| MA-1116 | 64 | 128 |

These values indicate that modifications in the structure can lead to significant changes in biological activity, highlighting the importance of the bromothiophene moiety in enhancing antimicrobial properties .

Anticancer Activity

In vitro studies have shown that compounds containing thiophene rings often demonstrate anticancer properties. The mechanism of action is believed to involve the inhibition of specific cancer cell pathways, potentially through interactions with key molecular targets such as enzymes involved in cell proliferation and survival pathways .

Case Studies

- Antibacterial Activity : A recent study focused on synthesizing and evaluating a series of thiophene-based compounds, including those derived from this compound. The results indicated promising antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives achieving MIC values as low as 16 µM .

- Anticancer Research : Another investigation assessed the cytotoxic effects of thiophene derivatives on various cancer cell lines. The findings revealed that certain modifications to the bromothiophene structure could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 4-(3-Bromothiophen-2-yl)butanal, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves coupling a bromothiophene derivative (e.g., 3-bromothiophene) with a butanal precursor. For example, Suzuki-Miyaura cross-coupling using a boronic acid-functionalized butanal intermediate and a bromothiophene substrate can be optimized by varying catalysts (e.g., Pd(PPh₃)₄), bases (e.g., Na₂CO₃), and solvents (e.g., THF/water mixtures). Reaction temperatures (80–100°C) and stoichiometric ratios (1:1.2 for boronic acid:bromothiophene) significantly affect yields .

- Validation : Monitor intermediates via TLC or HPLC and confirm final product purity (>95%) using GC or LC-MS .

Q. How can the structural integrity of this compound be confirmed after synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Identify thiophene ring protons (δ 6.8–7.5 ppm) and butanal chain signals (aldehyde proton δ ~9.8 ppm, methylene groups δ 1.5–2.5 ppm) .

- FT-IR : Confirm aldehyde C=O stretch (~1720 cm⁻¹) and C-Br vibration (~600 cm⁻¹) .

- Mass Spectrometry : Exact mass should match the molecular formula C₈H₉BrOS (calc. 240.96 g/mol) .

Q. What are the critical stability considerations for storing this compound?

- Methodological Answer : The aldehyde group is prone to oxidation and dimerization. Store under inert gas (N₂/Ar) at –20°C in amber vials to avoid light-induced degradation. Add stabilizers like BHT (0.1% w/w) if long-term storage is required .

Advanced Research Questions

Q. How can computational modeling guide the optimization of catalytic systems for synthesizing this compound?

- Methodological Answer : Use DFT calculations (e.g., Gaussian 16) to model transition states in Suzuki-Miyaura coupling. Focus on ligand effects (e.g., PPh₃ vs. SPhos) and solvent interactions. Simulations predicting electron density maps for the bromothiophene moiety can identify steric hindrance points, guiding catalyst selection .

Q. What strategies resolve contradictory data between theoretical and experimental NMR spectra for this compound?

- Methodological Answer :

- Step 1 : Re-examine sample purity via HPLC; impurities (e.g., unreacted bromothiophene) may distort signals .

- Step 2 : Simulate NMR spectra using ACD/Labs or MestReNova, accounting for solvent effects (e.g., DMSO vs. CDCl₃) and conformational flexibility of the butanal chain .

- Step 3 : Perform NOESY experiments to validate spatial proximity of protons in disputed regions .

Q. How can the reactivity of the bromothiophene moiety be exploited in downstream functionalization?

- Methodological Answer : The 3-bromo group undergoes selective cross-coupling (e.g., Buchwald-Hartwig amination) or nucleophilic substitution (e.g., with Grignard reagents). Optimize conditions using Pd₂(dba)₃/Xantphos for amination or CuI/ligand systems for Sonogashira coupling .

Q. What experimental designs mitigate side reactions during aldehyde group transformations?

- Methodological Answer : Protect the aldehyde as an acetal (e.g., using ethylene glycol and p-TsOH) before modifying the bromothiophene. Deprotection with aqueous HCl (pH 2–3) restores the aldehyde without affecting other functionalities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.